1-(2,6-Dimethoxy-4-pyridyl)piperazine
Description
Properties
Molecular Formula |
C11H17N3O2 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-(2,6-dimethoxypyridin-4-yl)piperazine |
InChI |
InChI=1S/C11H17N3O2/c1-15-10-7-9(8-11(13-10)16-2)14-5-3-12-4-6-14/h7-8,12H,3-6H2,1-2H3 |
InChI Key |
XBOQRZJDDSRACP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=N1)OC)N2CCNCC2 |
Origin of Product |
United States |
Synthetic Strategies and Chemical Derivatization
General Synthetic Pathways to Pyridylpiperazine Scaffolds
The construction of the pyridylpiperazine core relies on two primary strategic disconnections: the formation of the piperazine (B1678402) ring itself and the subsequent attachment of the pyridyl moiety.
The formation of the piperazine ring is a cornerstone of many synthetic routes. A variety of methods have been developed, often categorized as either intermolecular or intramolecular cyclization processes. researchgate.net
One common approach involves the double N-alkylation of a primary amine with two electrophilic two-carbon units. A more convergent strategy is the cyclization of pre-formed linear diamine precursors. mdpi.com For instance, a palladium-catalyzed cyclization can couple a propargyl unit with a diamine component to create highly substituted piperazines with excellent control over region- and stereochemistry. organic-chemistry.org Another method involves the reductive cyclization of dioximes, which can be formed by the sequential double Michael addition of nitrosoalkenes to a primary amine. This is followed by a catalytic reduction that forms the piperazine ring. mdpi.comnih.gov
Other innovative ring-closing strategies include:
Wacker-type aerobic oxidative cyclization: This method, using a palladium catalyst, can form various six-membered nitrogen heterocycles, including piperazines, from alkene precursors. organic-chemistry.org
Visible-light-promoted decarboxylative annulation: This protocol utilizes an iridium-based photoredox catalyst to react a glycine-based diamine with various aldehydes, yielding 2-substituted piperazines under mild conditions. organic-chemistry.org
Intramolecular Hydroamination: A highly diastereoselective intramolecular hydroamination serves as a key step in a modular synthesis of 2,6-disubstituted piperazines. organic-chemistry.org
These methods provide a versatile toolkit for chemists to construct the piperazine core, often with the ability to install various substituents on the carbon atoms of the ring.
Once the piperazine ring is formed (or if piperazine itself is used as a starting material), the crucial step is the attachment of the pyridyl group. This is typically achieved through N-arylation reactions, where a nitrogen atom of the piperazine ring forms a bond with a carbon atom of the pyridine (B92270) ring.
A prevalent method is the nucleophilic aromatic substitution (SNAr) reaction. In this approach, a piperazine acts as a nucleophile, displacing a leaving group (such as a halogen) from an electron-deficient pyridine ring. For example, the reaction of 2-chloro-3-nitropyridine (B167233) with piperazine proceeds via SNAr, where the electron-withdrawing nitro group activates the 2-position for nucleophilic attack. nih.gov
For less activated pyridyl systems, metal-catalyzed cross-coupling reactions are often employed. The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds and is widely used for the synthesis of arylpiperazines from aryl halides. x-mol.com Nickel-catalyzed amination has also emerged as a selective and efficient method for the mono-arylation of piperazine with aryl chlorides. researchgate.net Copper-catalyzed N-arylation, sometimes utilizing pyridine N-oxides as ligands, provides another effective route, particularly for the N-arylation of imidazoles, and the principles can be extended to piperazines. nih.govpasteur.fr
| Method | Catalyst/Reagent | Substrates | Key Features |
| Nucleophilic Aromatic Substitution (SNAr) | Base (e.g., K2CO3) | Piperazine & Electron-deficient pyridyl halide | Requires activated pyridine ring |
| Buchwald-Hartwig Amination | Palladium catalyst, Ligand, Base | Piperazine & Pyridyl halide/triflate | Broad substrate scope, high efficiency |
| Nickel-Catalyzed Amination | Nickel catalyst, Ligand, Base | Piperazine & Pyridyl chloride | Good selectivity for mono-arylation |
| Copper-Catalyzed N-Arylation | Copper salt, Ligand, Base | Piperazine & Pyridyl halide | Often a cost-effective alternative to palladium |
Specific Synthesis of 1-(2,6-Dimethoxy-4-pyridyl)piperazine and Analogues
The specific synthesis of this compound involves the strategic introduction of the unique pyridyl moiety and subsequent modifications to the piperazine ring if desired.
The key challenge in synthesizing the target compound is the formation of the bond between the piperazine nitrogen and the C4 position of the 2,6-dimethoxypyridine ring. The two methoxy (B1213986) groups at the 2 and 6 positions are electron-donating, which deactivates the pyridine ring towards traditional SNAr reactions at the C4 position.
Therefore, the most likely successful approach would be a metal-catalyzed cross-coupling reaction. The synthesis would start with a 4-functionalized 2,6-dimethoxypyridine, such as 4-chloro- or 4-bromo-2,6-dimethoxypyridine. This starting material would then be coupled with piperazine (or a mono-protected piperazine like N-Boc-piperazine to prevent diarylation) using a palladium or nickel catalyst system, analogous to the general N-arylation methods described previously.
A plausible synthetic route is outlined below:
Reaction: N-Arylation of N-Boc-piperazine with 4-chloro-2,6-dimethoxypyridine.
Catalyst System: A palladium catalyst (e.g., Pd2(dba)3) with a suitable phosphine ligand (e.g., Xantphos) and a base (e.g., Cs2CO3).
Deprotection: Removal of the Boc protecting group from the resulting intermediate using an acid, such as trifluoroacetic acid (TFA), to yield the final product, this compound.
Once this compound is synthesized, the secondary amine on the piperazine ring (at the N4 position) is a versatile handle for further functionalization. This allows for the creation of a library of analogues with diverse properties. Derivatization is a common strategy in analytical chemistry and drug discovery to modify a compound's properties or to attach it to other molecular fragments. taylorandfrancis.commdpi.com
Common derivatization reactions at the N4 position include:
N-Alkylation: Reaction with alkyl halides or other alkylating agents to introduce alkyl chains.
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides. For instance, reacting the parent compound with various N-arylacetamide or N-arylpropanamide moieties can generate hybrid molecules. nih.gov
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-alkylated products.
Amide Coupling: Coupling with carboxylic acids using standard peptide coupling reagents (e.g., EDC, HOAt) to create a wide range of amide derivatives. nih.gov
These transformations on the 1-arylpiperazine scaffold are fundamental in medicinal chemistry for exploring structure-activity relationships. nih.govresearchgate.net
| Reaction Type | Reagents | Product Functional Group |
| N-Alkylation | R-X (Alkyl halide), Base | Secondary/Tertiary Amine |
| N-Acylation | RCOCl (Acyl chloride), Base | Amide |
| Reductive Amination | RCHO (Aldehyde), Reducing Agent | Secondary/Tertiary Amine |
| Amide Coupling | RCOOH, Coupling Agents (EDC, HOAt) | Amide |
Green Chemistry and Sustainable Synthetic Approaches in Piperazine Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like piperazines to reduce environmental impact. researchgate.netresearchgate.net This involves the use of environmentally benign solvents, catalysts, and energy sources. researchgate.netunibo.it
Key green strategies in piperazine synthesis include:
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating. researchgate.net
Photoredox Catalysis: Using visible light to drive chemical reactions, photoredox catalysis offers a sustainable and greener method for synthesis. mdpi.com Both transition-metal and purely organic photocatalysts are being developed to improve the sustainability of these reactions. mdpi.com
Use of Green Solvents: Replacing toxic and volatile organic solvents with greener alternatives like water or using solvent-free conditions minimizes waste and environmental harm. x-mol.comunibo.it
Multicomponent Reactions: Single-pot reactions where multiple starting materials are combined to form a complex product reduce the number of synthetic steps, saving time, energy, and resources. researchgate.net
Flow Chemistry: Continuous flow processes offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch methods, contributing to more efficient and sustainable chemical production. mdpi.com
These approaches are not only environmentally conscious but also often lead to more efficient and cost-effective syntheses of piperazine-containing molecules. researchgate.netresearchgate.net
Stereochemical Considerations in Synthesis of Derivatives
The synthesis of derivatives of this compound where chirality is a factor necessitates careful consideration of stereochemical outcomes. When substituents are introduced to the piperazine ring or to other parts of the molecule, chiral centers can be created, leading to the formation of enantiomers or diastereomers. The biological activity of such derivatives can be highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is crucial.
A primary consideration is whether to introduce chirality during the synthesis (asymmetric synthesis) or to separate stereoisomers after a racemic synthesis (chiral resolution).
Asymmetric Synthesis:
Asymmetric synthesis aims to selectively produce a single stereoisomer. For derivatives of this compound, this can be achieved through several strategies:
Use of Chiral Starting Materials: The synthesis can commence with a chiral building block that already contains the desired stereochemistry. For instance, a chiral amine could be used to construct the piperazine ring, thereby setting the stereochemistry of a substituent on the ring.
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the this compound core or a precursor. This auxiliary directs the stereochemical course of a subsequent reaction, after which it is removed.
Chiral Catalysis: A chiral catalyst can be employed to favor the formation of one stereoisomer over another. This is often a highly efficient method for generating enantiomerically enriched products.
Chiral Resolution:
In cases where a racemic or diastereomeric mixture is synthesized, chiral resolution can be employed to separate the different stereoisomers. Common methods include:
Classical Resolution: This involves the reaction of the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties.
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase can be a powerful tool for separating enantiomers on an analytical and sometimes preparative scale.
The choice of synthetic strategy will depend on factors such as the location of the chiral center, the availability of chiral starting materials or catalysts, and the desired scale of the synthesis.
Table of Stereoselective Synthetic Approaches for Piperazine Derivatives
| Synthetic Strategy | Description | Potential Application to this compound Derivatives |
| Asymmetric Synthesis | ||
| Chiral Pool Synthesis | Utilization of readily available chiral starting materials. | Synthesis starting from a chiral amino acid to form a substituted piperazine ring. |
| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct a stereoselective transformation. | Attachment of a chiral auxiliary to the piperazine nitrogen to control the addition of a substituent. |
| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer or diastereomer. | Rhodium- or Ruthenium-catalyzed asymmetric hydrogenation of a double bond in a derivative. |
| Chiral Resolution | ||
| Diastereomeric Salt Formation | Reaction with a chiral acid or base to form diastereomeric salts that can be separated by crystallization. | Resolution of a racemic amine derivative using a chiral carboxylic acid like tartaric acid. |
| Chiral Chromatography | Separation of enantiomers using a chiral stationary phase in HPLC. | Analytical or preparative separation of enantiomeric derivatives for biological testing. |
Molecular Interactions and Pharmacological Target Profiling
Ligand-Receptor Binding Affinities of Pyridylpiperazine Derivatives
The pharmacological activity of pyridylpiperazine compounds is dictated by the intricate interplay of their structural features with the binding pockets of various biological targets. The pyridyl moiety, the piperazine (B1678402) core, and substitutions on the pyridine (B92270) ring all contribute to the affinity and selectivity profile.
Histamine (B1213489) Receptor Subtypes (e.g., H3R)
Derivatives of 4-pyridylpiperazine are recognized for their interaction with histamine receptors, particularly the H3 subtype (H3R). Research into structure-activity relationships (SAR) has indicated that the 4-pyridylpiperazine scaffold is a crucial element for achieving high affinity and selectivity for the human H3 receptor. researchgate.netnih.gov The nitrogen atom's position within the pyridine ring is a key determinant for effective interaction with the receptor. researchgate.net While specific binding data for 1-(2,6-dimethoxy-4-pyridyl)piperazine is not extensively documented in publicly available literature, studies on analogous compounds underscore the importance of the 4-pyridylpiperazine core in designing potent H3R ligands. For instance, replacing a piperidine (B6355638) ring with a piperazine ring in some ligand series has been shown to modulate H3R affinity, highlighting the significance of the basic amine structure in receptor binding. nih.gov
Table 1: Histamine H3 Receptor Binding Affinities for Representative Piperazine/Piperidine Derivatives
| Compound | Core Structure | hH3R Ki (nM) |
|---|---|---|
| Compound 4 | Piperazine | 3.17 |
| Compound 5 | Piperidine | 7.70 |
Data sourced from a comparative study on dual H3/σ1 receptor ligands. nih.gov
Sigma Receptor Subtypes (e.g., σ1R, σ2R)
The pyridylpiperazine framework is also a key feature in ligands targeting sigma receptors (σR). The position of the nitrogen atom in the pyridine ring significantly influences selectivity between the σ1 and σ2 subtypes. nih.gov Studies have demonstrated that (3-pyridyl)piperazines and (4-pyridyl)piperazines generally show a preference for σ1 receptors, whereas (2-pyridyl)piperazine derivatives tend to favor σ2 receptors. nih.gov
Table 2: Sigma-1 Receptor Binding Affinities for Piperazine vs. Piperidine Core Structures
| Compound | Core Structure | σ1R Ki (nM) |
|---|---|---|
| Compound 4 | Piperazine | 1531 |
| Compound 5 | Piperidine | 3.64 |
Data from a study investigating dual-target H3R and σ1R ligands. nih.gov
Dopamine (B1211576) Receptor Subtypes (e.g., D2, D3, D4)
Arylpiperazine derivatives are a well-established class of compounds that interact with dopamine receptors. While specific data for this compound is limited, research on structurally related N-phenylpiperazines and other arylpiperazines provides insight into potential activity. These compounds often exhibit varying degrees of affinity and selectivity for D2-like receptors (D2, D3, and D4). nih.gov For example, a series of 4-thiophene-3-yl-benzamide N-phenylpiperazines displayed a range of binding affinities at the D3 receptor (Ki = 1.4–43 nM) with significant selectivity over the D2 receptor. nih.gov The affinity and selectivity profile is highly dependent on the nature of the aryl group and the substituents attached to it.
Table 3: Dopamine Receptor Binding Affinities for Representative Arylpiperazine Derivatives
| Compound Series | Target Receptor | Ki Range (nM) | D3 vs. D2 Selectivity (fold) |
|---|---|---|---|
| 4-thiophene-3-yl-benzamide N-phenylpiperazines | D3 | 1.4 - 43 | 67 - 1831 |
| 4-thiazolyl-4-ylbenzamide N-piperazines | D3 | 2.5 - 31 | 73 - 1390 |
Data from a study on D3 vs. D2 selective ligands. nih.gov
Serotonin (B10506) Receptor Subtypes (e.g., 5-HT1A, 5-HT7R)
The arylpiperazine scaffold is a prominent feature in many ligands targeting serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT7 subtypes. Long-chain arylpiperazines, which include a terminal arylpiperazine moiety, are known to be potent 5-HT1A receptor ligands. nih.govnih.gov The nature of the aryl group (e.g., methoxyphenyl, pyridyl) and the length and constitution of the linker chain significantly influence binding affinity.
Studies on pyridinyl-piperazine derivatives have identified compounds with dual, high-affinity binding to both 5-HT1A and 5-HT7 receptors. nih.gov For example, modifications to a lead molecule resulted in a compound with a sub-nanomolar affinity for 5-HT1A (Ki = 0.74 nM) and low nanomolar affinity for 5-HT7R (Ki = 8.4 nM). nih.gov Generally, arylpiperazine derivatives tend to be more active at the 5-HT1A receptor than the 5-HT7 receptor. nih.govpk.edu.pl
Table 4: Serotonin Receptor Binding Affinities for a Pyridinyl-piperazine Derivative
| Compound | 5-HT1A Ki (nM) | 5-HT7R Ki (nM) |
|---|---|---|
| Compound 21 | 0.74 | 8.4 |
Data from a structure-affinity relationship study on dual 5-HT1A/5-HT7R ligands. nih.gov
Cholinesterase Enzymes (e.g., hAChE, hBChE)
Various piperazine derivatives have been evaluated for their ability to inhibit cholinesterase enzymes, including human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE). These enzymes are therapeutic targets, particularly in the context of Alzheimer's disease. Studies on different series of piperazine derivatives have reported inhibitory activities in the micromolar range. nih.gov For instance, one study found IC50 values for a series of piperazine derivatives to be in the range of 4.59–6.48 µM for AChE and 4.85–8.35 µM for BChE. nih.gov Another study on phthalimide-piperazine derivatives reported a wider range of IC50 values against AChE, from 16.42 µM to 63.03 µM, with the most potent compound in that series featuring a 4-fluorophenyl moiety. nih.gov The specific inhibitory potential of this compound has not been reported, but the piperazine core is a common feature in many cholinesterase inhibitors.
Table 5: Cholinesterase Inhibition by Various Piperazine Derivatives
| Compound Series | Enzyme | IC50 Range (µM) |
|---|---|---|
| Piperazine Derivatives | AChE | 4.59 - 6.48 |
| Piperazine Derivatives | BChE | 4.85 - 8.35 |
| Phthalimide-Piperazine Derivatives | AChE | 16.42 - 63.03 |
Data compiled from studies on piperazine-based cholinesterase inhibitors. nih.govnih.gov
Beta-Secretase 1 (BACE-1)
Inhibition of beta-secretase 1 (BACE-1) is a key strategy in the development of therapeutics for Alzheimer's disease, as this enzyme is involved in the production of amyloid-β peptides. nih.govnih.gov The piperazine ring is a structural component found in some BACE-1 inhibitors. researchgate.net The design of potent BACE-1 inhibitors often involves creating molecules that can interact with the catalytic aspartate residues in the enzyme's active site. nih.gov While numerous compounds incorporating a piperazine moiety have been investigated for BACE-1 inhibition, specific data on the activity of this compound is not available in the reviewed literature. The potential for this specific scaffold to inhibit BACE-1 would depend on its ability to fit within the enzyme's active site and form key interactions.
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Structure Activity Relationship Sar Studies and Molecular Modifications
Impact of Pyridyl Ring Substitution on Biological Activity
Substitutions on the pyridyl ring, including the position of the nitrogen atom and the nature of attached functional groups, are critical determinants of the molecule's interaction with biological targets.
The position of the piperazine (B1678402) moiety on the pyridine (B92270) ring (positional isomerism) significantly alters the electronic properties and spatial arrangement of the molecule, thereby affecting receptor binding. For instance, in studies of urease inhibitors, derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) were synthesized, highlighting the utility of the 2-pyridyl position for generating potent biological activity. nih.gov The presence of a nitro group at the 3-position makes the 2-position a strong electrophilic center, facilitating the nucleophilic substitution reaction with piperazine. nih.gov
In a different context, comparing derivatives containing a 4-(pyridin-4-yl)piperazin-1-yl core with those containing a piperidine (B6355638) core revealed that the pyridylpiperazine derivatives showed significantly lower affinity toward the σ1 receptor. nih.gov This difference in inhibitory potency was attributed to a change in the protonation state at physiological pH. The electron-releasing effect of the amino group in the para-position of the pyridine ring increases the basicity of the pyridine nitrogen, which can influence receptor interactions. nih.gov
The presence of methoxy (B1213986) groups, particularly at the 2- and 6-positions of the pyridyl ring, plays a crucial role in modulating the biological activity of various compounds. researchgate.net In the context of inhibitors of β-amyloid aggregation, 2,6-disubstituted pyridine derivatives were designed to interact with the β-sheet conformation of Aβ. nih.gov The 2,6-diaminopyridine (B39239) moiety, a related structural motif, was identified as a key component for inhibiting Aβ aggregation. nih.gov While not a direct analysis of dimethoxy groups, this highlights the importance of substitution at the 2,6-positions for directing molecular interactions. nih.gov Generally, the introduction of methoxy groups can influence a compound's lipophilicity and its ability to form hydrogen bonds, thereby affecting its pharmacokinetic and pharmacodynamic properties. ontosight.aiontosight.ai
Influence of Piperazine Ring Modifications
The piperazine ring is a common scaffold in drug discovery, and its modification is a key strategy for optimizing biological activity. nih.gov The flexibility and basicity of the piperazine ring are critical to its function.
Substitution at the nitrogen atom of the piperazine ring that is not attached to the pyridyl group (the N' position) is a common modification to alter receptor binding and functional activity. N-phenylpiperazine derivatives, for example, are known to interact with α1-adrenoceptors. rsc.org The affinity of these derivatives for the receptor is dependent on the functional groups of the ionizable piperazine, a hydrogen bond acceptor, and a hydrophobic moiety. rsc.org
Furthermore, N-phenylpiperazine analogs have been developed as selective ligands for dopamine (B1211576) D3 versus D2 receptors. mdpi.com The ability of some N-phenylpiperazine benzamides to bind selectively to the D3 receptor is attributed to the N-phenylpiperazine moiety occupying the orthosteric binding site, while the benzamide (B126) portion interacts with a secondary binding site unique to the D3 receptor. mdpi.com This demonstrates that N-substituents can confer significant receptor selectivity.
| Compound | Core Structure | N-Substitution | hH3R Ki (nM) | σ1R Ki (nM) | Reference |
|---|---|---|---|---|---|
| Compound 4 | 4-(Pyridin-4-yl)piperazin-1-yl | Specific aryl-alkyl group | 3.17 | 1531 | nih.gov |
| Compound 5 | Piperidin-4-yl | Same as Compound 4 | 7.70 | 3.64 | nih.gov |
| Compound 13 | Piperazin-1-yl | tert-butyl analogue with C4 linker | 37.8 | 51.8 | nih.gov |
| Compound 16 | Piperazin-1-yl | acetyl analogue with C4 linker | 12.7 | 37.8 | nih.gov |
The piperazine ring typically exists in a chair conformation. The orientation of substituents on the ring can significantly impact biological activity. Conformational analysis of 1-(2-pyrimidinyl)piperazine derivatives has been used to suggest model bioactive conformations and design pharmacophores. nih.gov For 2-substituted piperazines, the axial conformation is often preferred. nih.gov In some ether-linked compounds, this axial conformation can be further stabilized by an intramolecular hydrogen bond. nih.gov This specific orientation can place the basic and pyridyl nitrogens in a spatial arrangement that mimics other bioactive molecules, facilitating receptor binding. nih.gov The rigidity of the piperazine ring can also be crucial; studies on nucleozin (B1677030) analogs showed that replacing the piperazine ring with more flexible systems led to a loss of anti-influenza activity, highlighting the need for the constrained conformation provided by the piperazine ring. researchgate.netplos.orgplos.org
Linker Length and Flexibility in Extended Analogues
Introducing a linker between the piperazine moiety and another pharmacophoric group is a common strategy to create extended analogues with modified or enhanced biological activities. The length and flexibility of this linker are critical parameters.
In a series of piperazine derivatives targeting the histamine (B1213489) H3 receptor (H3R), extending the length of an alkyl chain linker was found to decrease affinity. nih.gov For example, for a series of tert-butyl analogues, increasing the linker length resulted in a progressive decrease in binding affinity for H3R. nih.gov This suggests that an optimal distance and orientation between the piperazine core and the distal part of the molecule are required for effective receptor interaction. The flexibility and potential strain of a linker can have a significant impact on binding affinity, even when the connected fragments are optimally positioned. nih.gov Mathematical models have been developed to investigate how linker length and flexibility influence binding avidity and specificity in multivalent targeting constructs, indicating that moderately flexible linkers often provide the best results. nih.gov
| Compound | Linker Length (Number of Carbons) | hH3R Ki (nM) | Reference |
|---|---|---|---|
| Analogue 2 | C2 | 16.0 | nih.gov |
| Analogue 13 | C4 | 37.8 | nih.gov |
| Analogue 18 | C6 | 397 | nih.gov |
Scaffold Hopping and Bioisosteric Replacements
In the optimization of ligands derived from the 1-(2,6-dimethoxy-4-pyridyl)piperazine core, scaffold hopping and bioisosteric replacement are critical strategies employed to modulate pharmacological activity, selectivity, and pharmacokinetic properties. These approaches involve modifying the core structure by replacing the pyridyl or piperazine rings with other structurally related but distinct moieties to explore new chemical space and improve ligand-receptor interactions.
Scaffold Hopping of the Pyridyl Moiety
For instance, a conceptual scaffold hopping exercise could involve replacing the pyridine ring with a pyrazine (B50134) or other heteroaromatic systems. Such modifications alter the position of nitrogen atoms and the electronic landscape of the molecule, potentially leading to altered receptor selectivity or improved metabolic stability.
Interactive Table 1: Conceptual Scaffold Hopping from the Pyridyl Core A conceptual illustration of potential scaffold hops from the this compound structure and their intended goals in drug discovery.
| Original Scaffold | Hopped Scaffold Example | Rationale for Modification | Potential Impact on Biological Activity |
|---|---|---|---|
| 2,6-Dimethoxypyridine | 1,3,5-Triazine | Introduce additional hydrogen bond acceptors/donors; alter molecular shape and electronics. mdpi.com | May enhance affinity for target receptor (e.g., 5-HT6) and improve selectivity against off-targets. mdpi.com |
| 2,6-Dimethoxypyridine | Benzoxazole | Introduce a bicyclic, more rigid structure to explore different binding pocket interactions. nih.gov | Could improve affinity and selectivity for dopamine D2 and serotonin (B10506) 5-HT1A/5-HT2A receptors. nih.gov |
| 2,6-Dimethoxypyridine | Quinoline | Expand aromatic system to probe for additional hydrophobic interactions within the binding site. | Potential to modify activity spectrum, for instance, towards antimalarial or anticancer properties depending on other substitutions. ontosight.ai |
Bioisosteric Replacements of the Piperazine Ring
Bioisosterism of the piperazine ring is a widely explored strategy to fine-tune the physicochemical properties and biological activity of arylpiperazine ligands. The piperazine moiety is a common structural feature in ligands for central nervous system (CNS) targets, but its basicity and metabolic profile can sometimes be suboptimal. Replacing it with other cyclic diamines or constrained analogues can lead to significant improvements in affinity and selectivity.
Research on related scaffolds has shown that replacing a piperazine ring with a piperidine moiety can profoundly impact receptor selectivity. For example, in a series of dual-target ligands, this specific modification shifted the affinity profile between the histamine H3 receptor and the sigma-1 (σ1) receptor. nih.gov While the piperidine replacement did not significantly affect affinity at the H3 receptor, it dramatically increased affinity for the σ1 receptor, highlighting its role as a key structural element for dual-activity modulation. nih.gov
Further studies have systematically explored a range of piperazine bioisosteres, including diazaspiroalkanes, bridged diamines like 2,5-diazabicyclo[2.2.1]heptane, and ring-expanded systems such as homopiperazine (B121016) (1,4-diazepine). nih.gov In one study targeting the sigma-2 (σ2) receptor, replacing the piperazine in a lead compound with various diazaspiroalkanes resulted in a general loss of affinity for σ2, but in some cases, an increase in affinity for the σ1 receptor. nih.gov Notably, the homopiperazine analog was found to be the most potent compound in the series for the σ2 receptor, demonstrating that subtle changes to the ring size and conformation can have a significant impact on biological activity. nih.gov
Interactive Table 2: Effect of Piperazine Bioisosteric Replacement on Receptor Affinity in Analogous Systems Data adapted from studies on related aryl-amine scaffolds to illustrate the impact of replacing the piperazine core.
| Core Moiety | Modification | Target Receptor | Affinity (Ki, nM) | Key Finding | Source |
|---|---|---|---|---|---|
| Piperazine | Parent Scaffold | σ1 Receptor | 1531 | Low affinity for σ1 receptor. | nih.gov |
| Piperidine | Bioisosteric Replacement | σ1 Receptor | 3.64 | Dramatically increased affinity for σ1 receptor. | nih.gov |
| Piperazine | Parent Scaffold | σ2 Receptor | ~1-10 (High Affinity) | Serves as a high-affinity core for the lead compound. | nih.gov |
| Homopiperazine (1,4-diazepine) | Bioisosteric Replacement | σ2 Receptor | 4 | Maintained high affinity, becoming the most potent analog in the series. | nih.gov |
| 2,5-Diazabicyclo[2.2.1]heptane | Bioisosteric Replacement (Bridged) | σ2 Receptor | ~10-50 (Nanomolar Affinity) | Retained significant affinity, demonstrating the viability of conformationally restricted analogs. | nih.gov |
| Diazaspiro[3.3]heptane | Bioisosteric Replacement (Spirocyclic) | σ2 Receptor | >1000 (Low Affinity) | Spirocyclic replacement led to a significant loss in affinity. | nih.gov |
These findings underscore that both scaffold hopping of the aromatic headgroup and bioisosteric replacement of the basic amine core are powerful tools in medicinal chemistry. For derivatives of this compound, these modifications allow for a systematic exploration of the chemical space around a privileged scaffold to optimize ligand-receptor interactions and develop compounds with superior therapeutic potential.
Functional Characterization and in Vitro Biological Efficacy
Receptor Agonist and Antagonist Functional Assays (e.g., GTPγS, Calcium Flux)
Derivatives of pyridylpiperazine have been assessed for their ability to interact with various receptors. Specifically, the positioning of the nitrogen atom within the pyridyl ring influences the binding affinity for sigma (σ) receptors. Studies have shown that (4-pyridyl)piperazines, the structural class to which 1-(2,6-Dimethoxy-4-pyridyl)piperazine belongs, tend to show a preference for σ1 receptors. nih.gov In contrast, (2-pyridyl)piperazines often exhibit a higher affinity for σ2 receptors. nih.gov
While comprehensive GTPγS binding or calcium flux assays for this compound are not extensively detailed in the available literature, the broader class of arylpiperazines has been investigated for affinity at various G protein-coupled receptors. For instance, certain arylpiperazine derivatives have demonstrated significant affinity for α1-adrenergic receptors, with binding affinities (Ki) in the nanomolar range. nih.govnih.gov Additionally, various piperazine-containing compounds have been identified as ligands for serotonin (B10506) (5-HT) receptors, including the 5-HT1A subtype, and dopamine (B1211576) receptors. medchemexpress.comnih.govnih.govnih.gov The specific functional activity—whether agonist or antagonist—at these receptors for this compound requires further elucidation through functional assays like GTPγS and calcium flux.
Table 1: Sigma Receptor Binding Preference of Pyridylpiperazine Isomers
| Pyridylpiperazine Isomer | Preferred Sigma Receptor Subtype |
|---|---|
| (2-pyridyl)piperazines | σ2 |
| (3-pyridyl)piperazines | σ1 |
Enzyme Inhibition Kinetic Studies
The pyridylpiperazine scaffold has been identified as a key component in the development of various enzyme inhibitors. For example, certain hybrid derivatives of pyridylpiperazine have been synthesized and evaluated as inhibitors of urease, a nickel-dependent enzyme. nih.gov In these studies, some compounds exhibited potent inhibitory activity with IC50 values in the low micromolar range, significantly lower than the standard inhibitor thiourea. nih.gov
Furthermore, a series of triazolo-pyridazine-6-yl-substituted piperazines were investigated for their potential as dipeptidyl peptidase-4 (DPP-4) inhibitors for the management of diabetes. nih.gov These studies, combining in silico modeling with in vitro enzyme inhibition assays, identified compounds with strong DPP-4 inhibition potential. nih.gov However, specific enzyme inhibition kinetic studies for this compound are not prominently available in the current body of scientific literature.
Cellular Assays for Target Modulation
While direct studies on the effect of this compound on neurotransmitter release in cell lines are limited, the broader family of piperazine (B1678402) derivatives has been shown to interact with key proteins involved in neurotransmission. Notably, certain analogs have been developed as potent and selective dopamine reuptake inhibitors, thereby modulating dopaminergic signaling. nih.gov The interaction of some piperazine compounds with serotonin and adrenergic receptors also suggests a potential role in modulating the release of these neurotransmitters. nih.govnih.gov However, specific experimental data from neurotransmitter release assays in cell lines for this compound is not currently available.
The anti-proliferative potential of piperazine derivatives has been a subject of investigation in oncology research. In silico studies have been conducted on arylpiperazine derivatives to explore their anti-proliferative activity against the PC-3 human prostate cancer cell line. nih.gov These computational models have identified key structural features that may contribute to cytotoxic effects. nih.gov Experimental studies on other classes of compounds have demonstrated dose-dependent anti-proliferative activity against PC-3 cells, often associated with cell cycle arrest at the G0/G1 or G2/M phase. researchgate.netresearchgate.netmdpi.com Despite these related findings, specific data on the anti-proliferative effects of this compound in PC-3 or other cancer cell models have not been reported in the available literature.
The potential for therapeutic intervention in neurodegenerative diseases such as Alzheimer's disease has led to the investigation of various compounds for their ability to reduce the production or aggregation of amyloid-beta (Aβ) peptides. Live-cell imaging of iPSC-derived human neurons is one bioassay used to study the effects of Aβ oligomers and to screen for compounds that may offer protection. nih.gov While certain advanced compounds have been identified as γ-secretase modulators capable of lowering pathogenic Aβ42 and Aβ43 species in cellular models, there is currently no available data to suggest that this compound has been evaluated for its effects on amyloid-beta reduction in neuronal cell models. nih.gov
Modulation of Efflux Pump Activity in Bacterial Models
A significant area of research for pyridylpiperazine compounds is their role as efflux pump inhibitors (EPIs) in combatting antibiotic resistance in Gram-negative bacteria. The tripartite AcrAB-TolC efflux pump is a primary mechanism by which bacteria such as Escherichia coli and Klebsiella pneumoniae extrude antibiotics. nih.govembopress.org
A pyridylpiperazine-based AcrB efflux pump inhibitor, designated BDM91288, has been developed and shown to potentiate the activity of antibiotics like levofloxacin (B1675101) against K. pneumoniae. nih.govembopress.orgmedchemexpress.com Cryo-electron microscopy has confirmed that BDM91288 binds to the transmembrane region of the AcrB protein. nih.govembopress.org These pyridylpiperazine EPIs appear to act as allosteric inhibitors, preventing the functional catalytic cycle of the RND-type efflux pump. researchgate.net
In addition to their activity against K. pneumoniae, pyridylpiperazines (PyrPips) have also been shown to inhibit the RND-type efflux pumps in Acinetobacter baumannii, another clinically important pathogen. nih.gov These compounds have demonstrated the ability to rescue the activity of different classes of antibiotics in this bacterium. nih.gov
Table 2: Activity of Pyridylpiperazine Efflux Pump Inhibitors in Bacterial Models
| Compound Class | Bacterial Species | Efflux Pump Target | Observed Effect |
|---|---|---|---|
| Pyridylpiperazines (e.g., BDM91288) | Klebsiella pneumoniae | AcrAB-TolC (AcrB subunit) | Potentiation of antibiotic activity |
Preclinical in Vivo Pharmacological Investigations Non Clinical
Neurobehavioral Studies in Animal Models (e.g., Antinociceptive, Cognitive Enhancement)
Preclinical neurobehavioral assessments of CERC-301 have primarily centered on its antidepressant-like effects in rodent models. The forced swim test, a common behavioral assay used to screen for antidepressant efficacy, was employed to evaluate the compound's activity. nih.govbiospace.com In these studies, CERC-301 demonstrated antidepressant-like properties at doses that were found to have minimal impact on motor function. nih.gov
Specifically, in the rat forced swim test, CERC-301 showed a reduction in immobility, which is indicative of an antidepressant effect. researchgate.net An increase in locomotor activity was noted at higher doses. nih.govnih.govresearchgate.net
While the broader class of GluN2B-selective NMDA receptor antagonists has been investigated for antinociceptive properties, specific data on the antinociceptive effects of 1-(2,6-Dimethoxy-4-pyridyl)piperazine were not detailed in the reviewed literature. nih.govacs.org Similarly, the cognitive effects of GluN2B antagonists have been explored, with some studies indicating a potential to reverse cognitive impairments in specific contexts, such as those induced by the HIV-1 protein Tat. nih.gov However, direct evidence for cognitive enhancement by CERC-301 in animal models was not prominently featured in the available research. The pharmacological manipulation of GluN2B-containing NMDA receptors has been shown to affect cognitive flexibility, with inhibition impairing processes like fear memory extinction and reversal learning in some rodent studies. frontiersin.org
Neurobehavioral Effects of CERC-301 in Rats
| Behavioral Test | Parameter Measured | Result | Corresponding Receptor Occupancy |
|---|---|---|---|
| Forced Swim Test | Immobility Frequency | Efficacy Dose (ED50) of 0.3–0.7 mg/kg | 30–50% |
| Locomotor Activity | Total Distance Traveled | Increased activity at ED50 of 2 mg/kg | 75% |
Target Engagement and Receptor Occupancy in Animal Brain
A critical aspect of the preclinical development of CERC-301 involved establishing a relationship between its plasma concentration and the extent of GluN2B receptor occupancy in the brain. These studies were conducted in multiple species, including rats, dogs, and rhesus monkeys, to ensure a translational approach for dose selection in potential clinical trials. nih.gov
The in vitro binding affinity of CERC-301 to GluN2B receptors was determined to be high, with a Ki value of 8.1 nmol/L and an IC50 of 3.6 nmol/L. nih.govnih.govresearchgate.net Receptor occupancy was quantified following administration of the compound, demonstrating a clear dose-dependent relationship. nih.gov
In rats, the efficacy dose (ED50) of 0.3–0.7 mg/kg in the forced swim test corresponded to a brain GluN2B receptor occupancy of 30–50%. nih.govnih.govresearchgate.net An increase in locomotor activity was associated with a higher receptor occupancy of 75%, corresponding to an ED50 of 2 mg/kg. nih.govnih.govresearchgate.net Based on these preclinical data, the predicted 50% receptor occupancy concentration (Occ50) in the plasma was estimated for various species. nih.govnih.govresearchgate.net
Predicted 50% Receptor Occupancy (Occ50) of CERC-301
| Species | Predicted Occ50 (nmol/L) |
|---|---|
| Rat | 300 |
| Dog | 200 |
| Monkey | 400 |
| Human | 400 |
Pharmacodynamic Effects in Disease-Relevant Animal Models (e.g., Alzheimer's, Glioblastoma)
The primary disease-relevant animal model in which the pharmacodynamic effects of this compound have been specifically characterized is the forced swim test, which is a model of depressive-like behavior. nih.govbiospace.com The compound's ability to reduce immobility in this test points to its potential as an antidepressant. nih.gov
While other piperazine-based compounds have been investigated for their potential in preclinical models of Alzheimer's disease, with some showing promise in reducing both amyloid and tau pathology and improving memory, specific studies on the effects of this compound in Alzheimer's disease models were not identified in the reviewed literature. nih.govnih.gov
Similarly, there is a lack of specific preclinical data on the pharmacodynamic effects of this compound in animal models of glioblastoma. Research into radiolabeled piperazine (B1678402) derivatives for imaging in glioblastoma models has been conducted, but these studies did not involve CERC-301.
Radioligand Development and Imaging Applications in Preclinical Models
The preclinical assessment of this compound utilized radiolabeled compounds to determine its binding affinity and receptor occupancy. For instance, a radioligand, [3H]Compound-2, was employed in in vitro binding assays to establish the affinity of CERC-301 for GluN2B receptors. nih.gov Furthermore, [3H]Compound-3 was used to determine receptor occupancy in rats. nih.gov
However, the available scientific literature does not indicate that this compound itself has been developed as a radioligand for in vivo imaging applications, such as Positron Emission Tomography (PET). nih.govnih.gov While other piperazine derivatives have been radiolabeled and evaluated as potential PET probes for various targets, including sigma-2 receptors and dopamine (B1211576) D3 receptors, similar development for CERC-301 for imaging purposes has not been reported. nih.govnih.gov
Computational Chemistry and Rational Drug Design
Molecular Docking Studies with Relevant Protein Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. This method is instrumental in elucidating the binding mode and affinity of potential drug candidates. For a molecule like 1-(2,6-dimethoxy-4-pyridyl)piperazine, docking studies would be crucial in identifying its potential protein targets and understanding the key interactions that govern its binding.
The process involves preparing a three-dimensional structure of the ligand and the target protein, followed by a conformational search to identify the most stable binding pose. The scoring functions then estimate the binding affinity, providing a rank-ordering of different ligands or binding modes.
Table 1: Key Interactions in Molecular Docking
| Interaction Type | Description | Potential Role for this compound |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom and a nearby electronegative atom. | The nitrogen atoms in the piperazine (B1678402) ring and the pyridine (B92270) ring, as well as the oxygen atoms of the methoxy (B1213986) groups, can act as hydrogen bond acceptors. |
| Hydrophobic Interactions | The tendency of nonpolar molecules to aggregate in aqueous solutions. | The aromatic pyridine ring and the piperazine ring can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket of a target protein. |
| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | These forces contribute to the overall stability of the ligand-protein complex. |
| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | The pyridine ring can participate in pi-pi stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. |
Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. Unlike the static picture provided by molecular docking, MD simulations can reveal the conformational changes in both the ligand and the protein upon binding, offering a more realistic representation of the binding event.
In the context of this compound, MD simulations would be employed to:
Assess the stability of the docked pose.
Characterize the flexibility of the ligand and the protein's binding site.
Calculate the binding free energy, providing a more accurate estimation of binding affinity.
Identify key water molecules that may mediate ligand-protein interactions.
Studies on related pyridine derivatives have utilized MD simulations to support the development of new protein kinase C-targeted agonists, demonstrating the utility of this technique in understanding the dynamic nature of ligand-receptor interactions. nih.gov
Pharmacophore Modeling for Lead Optimization
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. A pharmacophore model can be generated based on the structures of known active ligands or the structure of the target protein's binding site.
For this compound, a pharmacophore model could be developed to guide the design of new analogs with improved potency and selectivity. The key pharmacophoric features of this molecule would likely include:
A hydrogen bond acceptor (from the nitrogen and oxygen atoms).
A hydrophobic aromatic feature (from the pyridine ring).
A positive ionizable feature (from the piperazine nitrogen at physiological pH).
Pharmacophore models have been successfully developed for long-chain arylpiperazine ligands targeting the 5-HT7 receptor, highlighting the importance of features such as hydrogen bond donors, hydrophobic regions, and aromatic rings for activity. nih.gov
Table 2: Potential Pharmacophoric Features of this compound
| Feature | Chemical Moiety |
| Hydrogen Bond Acceptor | Pyridine nitrogen, Methoxy oxygens, Piperazine nitrogens |
| Aromatic Ring | Dimethoxy-substituted pyridine ring |
| Positive Ionizable | Piperazine nitrogen |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the chemical structure of a series of compounds with their biological activity. By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds.
A QSAR study on a series of derivatives of this compound would involve:
Synthesizing and testing a diverse set of analogs.
Calculating a variety of molecular descriptors for each analog (e.g., electronic, steric, and hydrophobic properties).
Developing a statistical model that relates the descriptors to the observed biological activity.
Although no specific QSAR studies on this compound have been reported, 3D-QSAR studies on other piperazine derivatives have been conducted to understand their antihistamine and antibradykinin effects, correlating electrostatic and steric factors with their antagonistic activity. researchgate.netnih.gov Such models are invaluable for predicting the activity of new compounds and prioritizing synthetic efforts.
In Silico Prediction of Target Specificity
In silico target prediction, also known as target fishing, aims to identify the potential biological targets of a small molecule by comparing its properties to those of known ligands for a vast array of proteins. scispace.com This approach is particularly useful in the early stages of drug discovery for identifying the mechanism of action of a new compound or for repositioning existing drugs.
For this compound, various computational tools could be used to predict its potential targets. These methods often rely on ligand-based approaches, such as chemical similarity searching and machine learning models, or structure-based approaches, like inverse docking. nih.gov
Table 3: Common In Silico Target Prediction Approaches
| Method | Description |
| Chemical Similarity Searching | Compares the 2D or 3D structure of the query molecule to a database of compounds with known biological activities. |
| Pharmacophore-Based Screening | Uses a pharmacophore model of the query molecule to search for proteins with complementary binding sites. |
| Inverse Docking | Docks the query molecule against a large collection of protein structures to identify potential binding partners. |
| Machine Learning Models | Utilizes algorithms trained on large datasets of ligand-target interactions to predict the probability of a molecule binding to a particular target. |
By employing these in silico prediction methods, researchers can generate hypotheses about the biological role of this compound, which can then be validated through experimental assays. Studies on other piperazine-containing compounds have successfully used these techniques to identify potential targets and rationalize observed biological activities. rsc.org
Advanced Analytical and Material Science Applications
Application as Derivatization Reagents in Mass Spectrometry (e.g., Proteomics)
In the field of proteomics, the sensitive detection and characterization of peptides and proteins by mass spectrometry (MS) are paramount. However, molecules with low ionization efficiency can be challenging to detect. Chemical derivatization is a widely used strategy to overcome this limitation by modifying the analyte to improve its ionization properties. Piperazine-based derivatives, analogous in function to 1-(2,6-Dimethoxy-4-pyridyl)piperazine, have proven to be highly effective derivatization reagents, particularly for the carboxyl groups of peptides.
The derivatization process typically involves coupling the piperazine (B1678402) derivative to the C-terminal carboxyl group or the acidic side chains of aspartic and glutamic acid residues in peptides. This modification introduces a basic piperazine group, which readily accepts a proton, thereby enhancing the signal intensity in positive-ion mode mass spectrometry techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).
Research on structurally similar compounds, such as 1-(2-pyridyl)piperazine (2-PP) and 1-(2-pyrimidyl)piperazine (2-PMP), has demonstrated significant improvements in the ionization efficiency of peptides. researchgate.netnih.gov Studies using tryptic digests of standard proteins like bovine serum albumin (BSA) showed that derivatized peptides were more readily detected, especially those with low molecular weight and high isoelectric points (pI). nih.gov The derivatization yields for these reactions are often high, exceeding 94% under optimized conditions using standard coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC). researchgate.netnih.gov This high efficiency is crucial for comprehensive proteome analysis, enabling the identification of previously undetected or low-abundance peptides. nih.gov
| Piperazine Derivative | Analyte Type | Key Findings | Derivatization Yield | Reference |
|---|---|---|---|---|
| 1-(2-pyridyl)piperazine (2-PP) | Peptides (carboxyl groups) | Significantly improved ionization efficiency in MALDI-MS. Preferential detection of low molecular weight and high pI peptides. | >94% | researchgate.netnih.gov |
| 1-(2-pyrimidyl)piperazine (2-PMP) | Peptides (carboxyl groups) | Enhanced signal intensity and improved ionization. Confidently identified proteins from complex mixtures (rat brain protein). | >94% | researchgate.netnih.gov |
| 1-(4-pyridyl)piperazine (4-PP) | Peptides (carboxyl groups) | Achieved high derivatization yield for synthetic peptides. | >94% | researchgate.netnih.gov |
| 2,4-dimethoxy-6-piperazin-1-yl pyrimidine (DMPP) | Carboxylic Acids (Peptides, Proteins) | Developed as an isotope labeling reagent for MS analysis with fast labeling (15s) and low chemical background. | Not specified | researchgate.net |
Role in Metal Organic Framework (MOF) Design and Coordination Chemistry
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic linker is critical as it dictates the topology, porosity, and functional properties of the resulting framework. Piperazine derivatives containing pyridyl groups, such as this compound, are excellent candidates for MOF linkers due to the presence of multiple nitrogen donor atoms that can coordinate with metal centers.
For instance, the reaction of piperazine-dipyridyl ligands with metal ions like Cadmium(II) and Cobalt(II) has resulted in frameworks with significant metal-metal separation (up to 2.6 nm). nih.gov Furthermore, the specific arrangement of donor atoms in a ligand like this compound can direct the formation of specific network topologies, which in turn influences the material's properties, such as gas storage capacity or catalytic activity. rsc.org The functionalization of MOFs with piperazine groups has been shown to enhance methane storage capacity, demonstrating the direct impact of the linker's chemical nature on the material's performance. rsc.org
| Ligand | Metal Ion(s) | Resulting Structure Type | Key Structural Feature / Property | Reference |
|---|---|---|---|---|
| α,α'-p-xylylenebis(1-(4-pyridylmethylene)-piper-4-azine) | Cd(II), Co(II) | Coordination Polymer | Achieved a long metal-metal bridging distance of 2.6 nm. | nih.gov |
| α,α'-p-xylylenebis(1-(4-pyridylmethylene)-piper-4-azine) | Ag(I) | 2D and 3D Networks | Demonstrated rapid single-crystal-to-single-crystal rearrangement upon guest exchange (acetonitrile to water). | nih.gov |
| bis(4-pyridylmethyl)piperazine (4-bpmp) | Cd(II) | 3D Interpenetrated Network | Formed a novel 3-fold interpenetrated uninodal 5-connected 3-D net. | researchgate.net |
| Piperazine-functionalized MOF-505 analogue | Not specified | 3D MOF | Exhibited a notably high methane storage capacity of 246.4 cm³ (STP) cm⁻³. | rsc.org |
Analytical Methodologies for Detection and Quantification in Research Samples
The accurate detection and quantification of this compound in research samples are essential for its application and study. A range of analytical techniques, primarily spectroscopy and chromatography, are employed for this purpose. These methods are chosen based on their sensitivity, selectivity, and the complexity of the sample matrix.
Spectroscopy: UV-Visible spectrophotometry can be utilized for the quantification of pyridyl-piperazine compounds. The pyridine (B92270) ring, an aromatic chromophore, absorbs ultraviolet light at specific wavelengths. For instance, a study on a related compound, 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine, identified analytical wavelengths at 225, 285, and 350 nm for UV analysis. nih.gov The presence of methoxy (B1213986) groups on the pyridine ring of this compound would be expected to influence its specific absorption maxima.
Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of piperazine derivatives. Reversed-phase HPLC (RP-HPLC) is commonly used, where a nonpolar stationary phase (like C8 or C18) is paired with a polar mobile phase. A validated RP-HPLC method for a related piperazine derivative used a LiChrosorb RP-18 column with a mobile phase consisting of acetonitrile and a phosphate buffer, with UV detection at 239 nm. nih.gov For the analysis of airborne diisocyanates derivatized with 1-(2-methoxyphenyl)-piperazine, a packed capillary liquid chromatography method was developed, demonstrating high sensitivity with detection limits in the nanogram range. epa.gov Such methods often involve optimizing parameters like mobile phase composition, pH, flow rate, and column temperature to achieve baseline separation from potential interferences. epa.govresearchgate.net
| Analytical Method | Target Compound/Derivative | Key Parameters | Detection Limit | Reference |
|---|---|---|---|---|
| UV Spectrophotometry | 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl...pyridine derivative | Wavelengths: 225, 285, 350 nm; Solvent: 0.01 M HCl | Not specified | nih.gov |
| RP-HPLC | 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl...pyridine derivative | Column: LiChrosorb 100 RP-18; Mobile Phase: Acetonitrile-phosphate buffer (pH=2); Detection: UV at 239 nm | LOD and LOQ determined | nih.gov |
| Packed Capillary LC | Diisocyanates derivatized with 1-(2-methoxyphenyl)-piperazine | Pre-column: Inertsil C8; Analytical Column: Hypersil ODS; Detection: UV | 0.12–0.25 ng (mass limit) | epa.gov |
| GC-FID | General Piperazine | Method for determination in various matrices like pharmaceuticals and tissues. | Not specified |
Future Research Directions and Translational Potential
Exploration of Underexplored Biological Targets for Piperazine (B1678402) Scaffolds
The piperazine scaffold is a cornerstone in a vast array of approved drugs, demonstrating activity against targets ranging from G-protein coupled receptors (GPCRs) to various enzymes. rsc.orgnih.gov However, a significant portion of the human "druggable" genome remains underexplored. nih.gov Future research should direct piperazine-based compounds, including derivatives of 1-(2,6-Dimethoxy-4-pyridyl)piperazine, toward these less-chartered biological territories.
One of the most compelling underexplored areas is the inhibition of bacterial efflux pumps, a key mechanism of multidrug resistance. The pyridylpiperazine (PyrPip) chemical family has recently been identified as a promising class of allosteric inhibitors for Resistance-Nodulation-Division (RND) type efflux pumps, such as AcrAB-TolC in E. coli and K. pneumoniae, and AdeJ in Acinetobacter baumannii. nih.govnih.govembopress.org These compounds bind to a unique site on the transmembrane domain of the pump, disrupting its catalytic cycle and re-sensitizing bacteria to existing antibiotics. nih.govresearchgate.net The this compound core represents an ideal starting point for developing new efflux pump inhibitors (EPIs).
Another novel area of investigation is in the development of radiation countermeasures. Certain 1-(2-hydroxyethyl)piperazine derivatives have shown the ability to protect human cells from radiation-induced apoptosis, presenting a potential alternative to current radioprotectors that have significant side effects. nih.gov Exploring the potential of the pyridylpiperazine scaffold in this context could yield new agents for protecting patients undergoing radiotherapy or individuals exposed to radiation.
| Potential Underexplored Target Class | Example Target(s) | Therapeutic Rationale | Relevant Scaffold |
| Bacterial Efflux Pumps | AcrAB-TolC, AdeIJK | Reversing multidrug resistance in Gram-negative bacteria. nih.govembopress.org | Pyridylpiperazine |
| Apoptosis Regulators | PUMA-dependent pathways | Developing radioprotective agents to mitigate damage from ionizing radiation. nih.gov | Substituted Piperazines |
| Ion Channels | Various | Targeting diseases like epilepsy where channel function is dysregulated. nih.gov | General Heterocycles |
| "Dark" Kinome | Understudied Kinases | Identifying novel oncology targets beyond well-known kinases. nih.gov | General Heterocycles |
Development of Novel Synthetic Routes for Advanced Analogues
To fully explore the therapeutic potential of this compound, the development of efficient and versatile synthetic routes is paramount. These methods must not only allow for the construction of the core molecule but also facilitate the creation of a diverse library of analogues for structure-activity relationship (SAR) studies.
The fundamental synthesis of the core structure can be achieved via nucleophilic aromatic substitution, a common method for creating N-arylpiperazines. mdpi.com For instance, reacting a suitable piperazine with a 4-halo-2,6-dimethoxypyridine would be a direct approach. An analogous synthesis has been demonstrated for 1-(3-nitropyridin-2-yl)piperazine (B1350711), which was formed by reacting 2-chloro-3-nitropyridine (B167233) with piperazine. nih.gov
Beyond these classical methods, modern synthetic organic chemistry offers more advanced strategies that could be adapted for this scaffold. These include palladium-catalyzed methodologies for aryl amination, which are efficient for coupling aryl chlorides with piperazine, and visible-light-promoted reactions that allow for mild synthesis conditions. organic-chemistry.org One-pot synthesis methods, such as generating the piperazine ring in situ from diethanolamine (B148213) followed by N-arylation, offer an efficient route to the core structure. core.ac.uk
Future synthetic work should focus on:
Regioselective functionalization: Developing methods to selectively modify the pyridine (B92270) ring or the piperazine C-H bonds to fine-tune activity and properties. nih.gov
Parallel synthesis: Employing combinatorial chemistry approaches to rapidly generate large libraries of analogues by modifying the second nitrogen of the piperazine ring.
Stereoselective synthesis: Creating chiral derivatives, as stereochemistry often plays a critical role in biological activity.
| Synthetic Strategy | Description | Potential Advantage |
| Nucleophilic Aromatic Substitution (SNAr) | Reaction of a halo-pyridine with piperazine. nih.gov | Direct, well-established method for N-arylpiperazine synthesis. |
| Palladium-Catalyzed Amination | Buchwald-Hartwig type coupling of an aryl halide with piperazine. organic-chemistry.org | High efficiency and tolerance for various functional groups. |
| Visible-Light Photoredox Catalysis | Utilizes light to promote decarboxylative annulation or other coupling reactions. organic-chemistry.org | Mild reaction conditions, operational simplicity. |
| One-Pot Synthesis | In situ formation of the piperazine ring from acyclic precursors followed by arylation. core.ac.uk | Increased efficiency, reduced purification steps. |
Combination Therapy Approaches based on Multi-Targeting Concepts
The complexity of many diseases, such as cancer and neurodegenerative disorders, has highlighted the limitations of single-target drugs. This has spurred interest in multi-target-directed ligands (MTDLs) and combination therapies. nih.gov The this compound scaffold is an excellent platform for designing such agents.
The most immediate application is in combination therapy to combat antimicrobial resistance. As previously discussed, pyridylpiperazines act as efflux pump inhibitors (EPIs). embopress.orgnih.gov These compounds are not intended to be used alone but as adjuvants that restore the efficacy of conventional antibiotics that are normally expelled by the pumps. This approach extends the life of current antibiotic arsenals.
Furthermore, the piperazine scaffold can be elaborated to create single molecules that hit multiple targets. By attaching a second, distinct pharmacophore to the available N-H group of this compound, a hybrid molecule can be created. For example, piperazine derivatives have been synthesized that exhibit simultaneous antihistamine, anti-inflammatory, and anticancer activities. nih.gov This multi-targeting potential could be harnessed to develop novel therapeutics for complex inflammatory diseases or cancers.
Design of Probes for Advanced Biological Studies
To validate new biological targets and elucidate the mechanism of action of novel compounds, chemical probes are indispensable tools. nih.gov A chemical probe based on the this compound scaffold would be invaluable for identifying its direct binding partners within the cell.
A typical chemical probe incorporates three key features:
A recognition element: The core this compound structure, which provides binding affinity and selectivity for its target protein(s).
A reactive group: A moiety capable of forming a covalent bond with the target upon activation. Photoaffinity labels (PALs), such as benzophenones or diazirines, are often used as they can be activated by UV light. unimi.it
A handle: A tag, such as a terminal alkyne or azide, that allows for subsequent detection or enrichment of the probe-protein complex via bioorthogonal "click" chemistry. rsc.org
The unsubstituted nitrogen of the piperazine ring in the parent compound is the ideal position to attach a linker containing the reactive group and the handle. The design of such probes based on piperazine-containing scaffolds has been successfully demonstrated for investigating targets in the malaria parasite Plasmodium falciparum. unimi.itrsc.org A probe derived from this compound could be used in chemical proteomics experiments to definitively identify its cellular targets and off-targets, providing crucial insights for further drug development.
Opportunities in Chemical Biology and Material Science Applications
Beyond its potential as a therapeutic agent, the this compound structure holds promise for applications in the broader fields of chemical biology and material science.
In chemical biology, derivatives can be developed as pharmacological tools to modulate cellular processes. For example, certain piperazine derivatives are known to act as permeation enhancers that can transiently disrupt epithelial cell junctions, a property that could be exploited for developing new drug delivery systems. acs.org
In material science, piperazine is a versatile building block for synthesizing polymers, dyes, and surfactants. rsc.org The unique structure of this compound, featuring multiple nitrogen atoms with different electronic properties, makes it an attractive ligand for the construction of metal complexes and metal-organic frameworks (MOFs). rsc.org These materials could have applications in catalysis, gas storage, or as novel sensors, leveraging the coordination potential of both the piperazine and pyridine nitrogen atoms.
Q & A
Q. What are the common synthetic routes for preparing 1-(2,6-Dimethoxy-4-pyridyl)piperazine?
The synthesis typically involves multi-step reactions, such as alkylation or acylation of the piperazine core with functionalized pyridine derivatives. For example, demethylation of methoxy groups (e.g., using boron tribromide or HBr/acetic acid) is critical for introducing hydroxyl groups, as seen in analogous piperazine syntheses . Structural confirmation relies on spectroscopic methods (¹H NMR, IR) and chromatographic purity checks (GC) .
Q. How is the structural integrity of this compound confirmed experimentally?
Key techniques include:
Q. What are the solubility and stability profiles of this compound under varying conditions?
Solubility depends on solvent polarity; it is generally soluble in DMSO or acetonitrile but less so in water. Stability studies should assess degradation under acidic/basic conditions, UV exposure, and thermal stress. For example, piperazine derivatives with methoxy groups may hydrolyze under strong acidic conditions .
Q. What biological activities are associated with structurally similar piperazine derivatives?
Piperazine analogs exhibit diverse activities, including CNS modulation (e.g., antidepressant, antipsychotic) and enzyme inhibition (e.g., phosphodiesterase, mutant IDH1). These activities are influenced by substituents like methoxy or halide groups .
Advanced Research Questions
Q. How can reaction conditions be optimized for demethylation steps in the synthesis of hydroxylated derivatives?
Reagent selection (e.g., BBr₃ vs. HBr) and temperature control are critical. For instance, BBr₃ in dichloromethane at -78°C minimizes side reactions, while HBr/acetic acid at reflux may offer higher yields but require post-reaction neutralization . Kinetic studies and TLC monitoring help optimize reaction progress.
Q. What strategies are effective in resolving enantiomers or diastereomers of substituted piperazines?
Chiral chromatography (e.g., using amylose-based columns) or derivatization with chiral auxiliaries (e.g., Mosher’s acid) can separate stereoisomers. Capillary electrophoresis with cyclodextrin additives has also been used for analogous compounds .
Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of substituents on bioactivity?
Systematic modifications (e.g., replacing methoxy with ethoxy or halides) coupled with in vitro assays (e.g., receptor binding, enzyme inhibition) reveal substituent effects. Computational docking (e.g., AutoDock) predicts binding modes to targets like IDH1 or serotonin receptors .
Q. What advanced analytical methods validate compound purity and detect trace impurities?
High-resolution LC-MS/MS identifies low-abundance impurities, while ²D NMR (e.g., HSQC, COSY) resolves overlapping signals in complex spectra. X-ray crystallography confirms absolute configuration for chiral centers .
Q. How can interaction studies (e.g., protein binding) be conducted for this compound?
Surface plasmon resonance (SPR) measures real-time binding kinetics to targets like enzymes or receptors. Isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS). Radiolabeled analogs (e.g., ¹⁴C or ³H) enable autoradiography in tissue distribution studies .
Q. What are the challenges in developing a selective analytical method for quantifying this compound in biological matrices?
Matrix interference (e.g., plasma proteins) requires sample cleanup via solid-phase extraction. Method validation per ICH guidelines includes assessing linearity (1–1000 ng/mL), LOQ (<5 ng/mL), and recovery (>90%). CE-UV or UPLC-MS/MS are preferred for sensitivity .
Data Contradictions and Recommendations
- Synthetic Yields : reports "good yields" under mild conditions, while other studies note variability due to reagent purity . Replicate experiments with controlled reagent sources are advised.
- Biological Activity : Some sources highlight CNS activity, while others emphasize enzyme inhibition . Context-dependent assays (e.g., cell-based vs. biochemical) may explain discrepancies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
